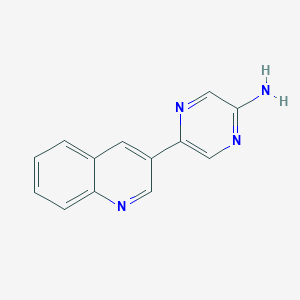![molecular formula C26H35N5 B4534529 N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B4534529.png)
N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. These processes have been applied to synthesize potential ligands for dopamine receptors, indicating the compound's relevance in neuropharmacology. For example, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps, showcasing a methodology that could be adapted for our compound (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular interaction and conformational analysis of similar compounds reveal the presence of distinct conformations and the importance of the pyrazole and piperidine units in determining the compound's binding affinity to receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated the critical role of these units in interacting with the CB1 cannabinoid receptor, providing insights into the structural aspects that could influence the activity of our compound (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical properties of the compound can be inferred from studies on similar molecules, which exhibit a variety of biological activities, including receptor binding and inhibitory effects. The reactivity towards different chemical agents and the formation of complexes with metals or other entities could provide additional functionalities or enhance its biological activity. For example, compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have shown a broad range of inhibitory activities against fungi, suggesting that modifications to the piperidine and pyrazole units could similarly affect the bioactivity of our compound (Xue Si-jia, 2011).
Propiedades
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5/c1-23-7-2-3-9-26(23)22-29-17-10-24(11-18-29)20-30(21-25-8-4-12-27-19-25)14-6-16-31-15-5-13-28-31/h2-5,7-9,12-13,15,19,24H,6,10-11,14,16-18,20-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUBWYCHQVJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN(CCCN3C=CC=N3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B4534447.png)

![3-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4534457.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4534463.png)
![(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4534469.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4534478.png)
![2-[1-(2-ethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B4534490.png)
![methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4534493.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B4534500.png)
![1-(3,5-dimethyl-2-furoyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4534506.png)
![1-[5-methoxy-2-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4534511.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-4-quinolinol](/img/structure/B4534533.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4534548.png)